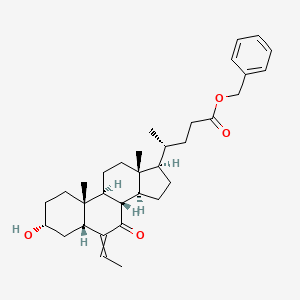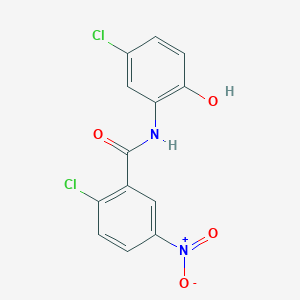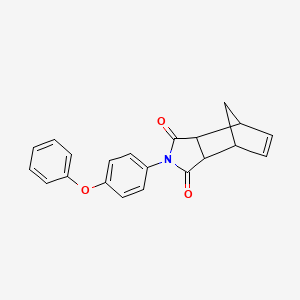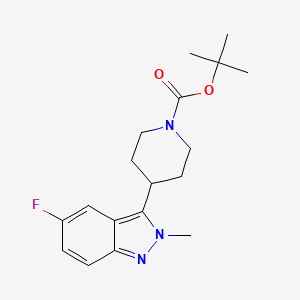![molecular formula C9H7ClF3NO B12451707 1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B12451707.png)
1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H7ClF3NO. It is a solid at room temperature and is known for its unique chemical properties due to the presence of trifluoromethyl and amino groups on the aromatic ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
合成路线和反应条件
1-[4-氨基-5-氯-2-(三氟甲基)苯基]乙酮的合成通常涉及用适当的试剂使4-氨基-5-氯-2-(三氟甲基)苯甲醛反应,从而引入乙酮基团。一种常用的方法是弗里德尔-克拉夫茨酰化反应,其中苯甲醛与乙酰氯在路易斯酸催化剂(如氯化铝)的存在下反应。
工业生产方法
在工业环境中,该化合物的生产可能涉及更可扩展的方法,例如连续流动合成,这可以更好地控制反应条件和产率。自动化反应器和先进的纯化技术的使用确保了高纯度1-[4-氨基-5-氯-2-(三氟甲基)苯基]乙酮的生产。
化学反应分析
反应类型
1-[4-氨基-5-氯-2-(三氟甲基)苯基]乙酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将乙酮基团转化为醇。
取代: 芳香环上的氨基和氯基可以参与亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用硼氢化钠(NaBH4)或氢化锂铝(LiAlH4)等还原剂。
取代: 亲核取代反应通常涉及氢氧化钠(NaOH)或叔丁醇钾(KOtBu)等试剂。
主要生成物
氧化: 形成羧酸或酮。
还原: 形成醇。
取代: 形成取代的芳香化合物。
科学研究应用
1-[4-氨基-5-氯-2-(三氟甲基)苯基]乙酮在科学研究中有多种应用:
化学: 用作有机合成中的构建单元,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医药: 研究其在药物开发中的潜在用途,特别是其与特定生物靶标相互作用的能力。
工业: 用于生产特种化学品和材料。
作用机制
1-[4-氨基-5-氯-2-(三氟甲基)苯基]乙酮的作用机制涉及其与特定分子靶标(如酶或受体)的相互作用。三氟甲基增强了该化合物穿透生物膜的能力,而氨基可以与靶分子形成氢键。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
相似化合物的比较
类似化合物
三氟甲苯: 一种具有类似三氟甲基的有机化合物,但缺乏氨基和乙酮官能团。
5-氨基-1-[2,6-二氯-4-(三氟甲基)苯基]-1H-吡唑: 一种具有类似芳香取代模式但官能团不同的化合物。
独特性
1-[4-氨基-5-氯-2-(三氟甲基)苯基]乙酮之所以独特,是因为它结合了三氟甲基、氨基和乙酮基团,赋予了其独特的化学和生物学特性。这种组合使其在各个领域拥有广泛的应用,使其成为研究和工业用途的宝贵化合物。
属性
分子式 |
C9H7ClF3NO |
|---|---|
分子量 |
237.60 g/mol |
IUPAC 名称 |
1-[4-amino-5-chloro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H7ClF3NO/c1-4(15)5-2-7(10)8(14)3-6(5)9(11,12)13/h2-3H,14H2,1H3 |
InChI 键 |
SGLHLKJMNGSVBA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C=C1C(F)(F)F)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)hexanamide](/img/structure/B12451624.png)
![4-Chloro-3-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B12451632.png)

![2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12451638.png)
![9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B12451640.png)


![Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451657.png)


![N-(thiophen-2-ylmethyl)-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12451693.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B12451700.png)
![1-(4-Chlorophenyl)-3-{[2-(4-fluorophenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B12451704.png)
